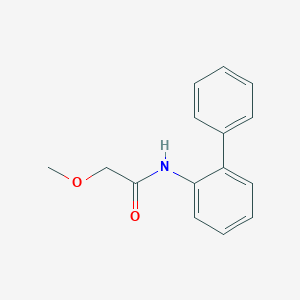![molecular formula C19H20N2O2 B5789691 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a unique compound that is distinct from other stimulants due to its low potential for abuse and addiction.
Mécanisme D'action
The exact mechanism of action of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also affects the levels of certain neuropeptides, including orexin, which regulates wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has a number of biochemical and physiological effects. It increases wakefulness and alertness, reduces fatigue, and enhances cognitive function. Modafinil also increases heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has a number of advantages for lab experiments. It is a safe and well-tolerated compound that has a low potential for abuse and addiction. Modafinil is also easy to administer and has a long half-life, making it suitable for use in long-term studies. However, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide can be expensive and difficult to obtain, particularly in large quantities.
Orientations Futures
There are a number of future directions for N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide research. One area of interest is the potential use of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide as a treatment for neurodegenerative disorders such as Alzheimer's disease. Modafinil has also been investigated for its potential as a treatment for addiction, particularly to cocaine and methamphetamine. Additionally, future research may focus on the development of new N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide analogs that have improved cognitive-enhancing effects and reduced side effects.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its cognitive-enhancing effects. It has a low potential for abuse and addiction and is well-tolerated by most individuals. Modafinil has a number of potential applications in both research and medicine, and future research may uncover additional uses for this compound.
Méthodes De Synthèse
Modafinil is synthesized by the condensation of diphenylmethylsulfinylacetamide with hydrazine. This reaction yields the intermediate diphenylmethylsulfinyl-2-hydrazinylacetamide, which is then reacted with 4-chlorobenzhydryl chloride to form N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide. The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals and those with cognitive impairments. Modafinil has also been investigated for its potential as a treatment for various medical conditions, including narcolepsy, sleep apnea, and shift work disorder.
Propriétés
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(13-8-15-5-2-1-3-6-15)20-16-9-11-17(12-10-16)21-14-4-7-19(21)23/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQQULLTRJWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)

![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)